molecular formula C15H18N2S2 B562374 3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole CAS No. 201008-67-5

3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole

Cat. No.: B562374
CAS No.: 201008-67-5
M. Wt: 290.443
InChI Key: LFDDNGHHWVWJJB-UHFFFAOYSA-N
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Scientific Research Applications

3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole” is not clear from the available information. It’s used in proteomics research , but the specific biochemical pathways it affects are not mentioned.

Safety and Hazards

The safety and hazards associated with “3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole” are not specified in the search results. For safe handling, it’s always recommended to follow the safety guidelines provided by the manufacturer or supplier .

Future Directions

The future directions for the use and study of “3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole” are not clear from the available information. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

Preparation Methods

The synthesis of 3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole involves several steps. One common method includes the reaction of 3,5-dimethylpyrazole with 1,3-dithiane under specific conditions. The reaction typically requires a solvent such as acetone, chloroform, or dichloromethane, and is conducted at a controlled temperature . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Comparison with Similar Compounds

3,5-Dimethyl-4-(1,3-dithian-YL)-1-phenylpyrazole can be compared to other similar compounds, such as:

    3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole: This compound has a similar structure but lacks the phenyl group.

    1-Phenyl-3,5-dimethylpyrazole: This compound does not contain the dithian-YL group.

The uniqueness of this compound lies in its combination of the dithian-YL and phenyl groups, which confer specific chemical properties and reactivity .

Properties

IUPAC Name

4-(1,3-dithian-2-yl)-3,5-dimethyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S2/c1-11-14(15-18-9-6-10-19-15)12(2)17(16-11)13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDDNGHHWVWJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3SCCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652559
Record name 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201008-67-5
Record name 4-(1,3-Dithian-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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